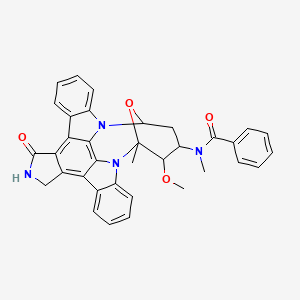









|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C@:11]12[N:27]3[C:28]4[CH:29]=[CH:30][CH:31]=[CH:32][C:33]=4[C:34]4[C:35]5[CH2:40][NH:39][C:37](=[O:38])[C:36]=5[C:24]5=[C:25]([C:26]=43)[N:17]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=35)[C@H:15]([O:16]1)[CH2:14][C@@H:13]([NH:41][CH3:42])[C@H:12]2[O:43][CH3:44].C(N(CC)C(C)C)(C)C>C(Cl)(Cl)Cl>[CH3:10][C:11]12[N:27]3[C:26]4=[C:25]5[N:17]([C:18]6[C:23]([C:24]5=[C:36]5[C:37](=[O:38])[NH:39][CH2:40][C:35]5=[C:34]4[C:33]4[C:28]3=[CH:29][CH:30]=[CH:31][CH:32]=4)=[CH:22][CH:21]=[CH:20][CH:19]=6)[CH:15]([O:16]1)[CH2:14][CH:13]([N:41]([C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8])[CH3:42])[CH:12]2[O:43][CH3:44]
|


|
Name
|
|
|
Quantity
|
0.035 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
|
Name
|
staurosporine
|
|
Quantity
|
116.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C=4C=CC=CC4C5=C3C=6N2C=7C=CC=CC7C6C8=C5C(=O)NC8)NC)OC
|
|
Name
|
|
|
Quantity
|
0.065 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
the whole is stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
washed with sodium bicarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product is chromatographed on silica gel (eluant:methylene chloride/ethanol 30:1)
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |